7-Chloro-4-hydrazinylquinazoline
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Overview
Description
Preparation Methods
The synthesis of 7-Chloro-4-hydrazinylquinazoline involves several steps:
Starting Material: The process begins with anthranilic acid, which reacts with urea to form a 2,4-dihydroxyquinazoline intermediate.
Chlorination: The intermediate is then treated with phosphorus oxychloride (POCl3) to produce a 2,4-dichloroquinazoline derivative.
Hydrazination: Finally, the 2,4-dichloroquinazoline reacts with hydrazine hydrate in methanol for about 4 hours to yield this compound.
Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production, such as using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
7-Chloro-4-hydrazinylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can react with different aromatic aldehydes or isothiocyanates to form substituted derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Major Products: The major products formed from these reactions include Schiff base hydrazone ligands and heteroaromatic derivatives.
Common reagents used in these reactions include aromatic aldehydes, isothiocyanates, and various solvents like methanol and ethanol .
Scientific Research Applications
7-Chloro-4-hydrazinylquinazoline has several scientific research applications:
Antitumor Activity: It has shown significant antitumor activity against various human tumor cell lines.
Antibacterial and Antifungal Activity: The compound exhibits antibacterial and antifungal properties, making it useful in developing new antimicrobial agents.
Potential in Pain and Epilepsy Treatment: Derivatives of this compound have demonstrated potential in reducing seizures and treating acute pain.
Antitubercular Activity: It has shown promising activity against Mycobacterium tuberculosis, indicating potential use in antitubercular therapy.
Mechanism of Action
The mechanism of action of 7-Chloro-4-hydrazinylquinazoline involves nucleophilic aromatic substitution reactions. This interaction can lead to changes in the cellular environment, potentially affecting the function of targeted molecules. The specific biochemical pathways affected by this compound are still under investigation, but it is believed to interact with various molecular targets through its hydrazinyl and chloro groups.
Comparison with Similar Compounds
7-Chloro-4-hydrazinylquinazoline can be compared with other similar compounds, such as:
7-Chloro-4-hydrazinoquinoline: This compound has a similar structure but differs in its quinoline base.
5,7-Dichloro-4-hydrazinoquinoline: Another related compound with additional chlorine substitution.
The uniqueness of this compound lies in its specific hydrazinyl and chloro substitutions, which confer distinct chemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
(7-chloroquinazolin-4-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-5-1-2-6-7(3-5)11-4-12-8(6)13-10/h1-4H,10H2,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWVAZNOXJFTFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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